molecular formula C15H18Cl2N2O3 B2478573 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899964-55-7

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2478573
CAS RN: 899964-55-7
M. Wt: 345.22
InChI Key: IJZXDAVDIVSCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as DCPAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of N-acylated amino acids and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Molecular Docking and Biological Activity

A study conducted by Vanasundari et al. (2018) utilized molecular docking, vibrational, structural, electronic, and optical studies to investigate compounds structurally related to 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. This research highlighted the compounds' potential in bonding, indicating inhibitory effects on Placenta growth factor (PIGF-1), suggesting good biological activities. This indicates potential pharmacological importance for butanoic acid derivatives (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Investigation and Vibrational Assignments

Another study by Vanasundari et al. (2017) presented a spectroscopic investigation and vibrational assignments for derivatives of this compound. The research included NBO analysis, HOMO-LUMO, hardness, softness, and first hyperpolarizability assessments, indicating these compounds as potential nonlinear optical (NLO) materials. This study also extends to molecular docking evaluations, suggesting potential for pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Structural and Conformational Studies

Research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride, a compound with similarities to this compound, detailed the molecular structure through X-ray diffraction and vibrational spectra. This study provides insights into the crystal structure and conformational properties of such compounds, relevant for understanding their interaction mechanisms (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Characterization of Biologically Active Scaffolds

Sroor (2019) explored the synthesis and characterization of new biologically active scaffolds incorporating the this compound structure. This research emphasizes the compound's utility in creating novel pharmacologically active structures, suggesting a wide range of potential applications in medicinal chemistry (Sroor, 2019).

properties

IUPAC Name

4-(2,4-dichloroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZXDAVDIVSCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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